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Compound of Interest

Compound Name: 4-Ethylmethcathinone

cat. No.: B1651003

4-Ethylmethcathinone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylmethcathinone (4-EMC) is a synthetic stimulant of the substituted cathinone class,
structurally related to more well-known compounds such as mephedrone (4-
methylmethcathinone) and methcathinone.[1] As a member of the novel psychoactive
substances (NPS) landscape, 4-EMC has emerged as a compound of interest in the fields of
forensic science, toxicology, and pharmacology. This document provides a comprehensive
technical overview of 4-EMC, including its discovery and history, chemical properties, proposed
synthesis, pharmacological mechanism of action, and expected toxicological profile. Detailed
experimental protocols for its synthesis and analysis, based on established methods for
analogous compounds, are presented. Quantitative data are summarized in tabular format, and
key pathways and workflows are visualized using diagrams to facilitate a deeper understanding
of this compound for research and drug development purposes.

Introduction and Historical Context

4-Ethylmethcathinone is a designer drug of the stimulant and entactogen class.[1] Itis a
structural isomer of 4-methylethcathinone (4-MEC) and 3,4-dimethylmethcathinone (3,4-
DMMC).[1] The emergence of 4-EMC is part of a broader trend in the 21st century involving the
proliferation of NPS, often synthesized to circumvent existing drug control laws. These
compounds are frequently marketed as "research chemicals"” or "legal highs."
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The history of synthetic cathinones dates back to the late 1920s, with the synthesis of
compounds like mephedrone for potential medicinal applications. However, it was not until the
early 2000s that their widespread recreational use was documented. 4-EMC was first identified
in Europe and has since been detected in other parts of the world, with its first reported finding
in Australia in 2020.[1]

Legal Status

The legal status of 4-EMC varies by jurisdiction. In the United States, it is considered a
Schedule | controlled substance as a positional isomer of 4-methylethcathinone (4-MEC).[1] In
the United Kingdom, it is classified as a Class B drug. Germany has placed it under Anlage I,
allowing for authorized scientific use only.[1] Many other countries control 4-EMC under broad
analogue legislation.

Chemical and Physical Properties

4-EMC, with the IUPAC name 1-(4-ethylphenyl)-2-(methylamino)propan-1-one, is a chiral
compound, existing as two enantiomers.[2] The chemical and physical properties of 4-EMC are
summarized in the table below.

Property Value Reference
Molecular Formula C12H17NO [2]

Molar Mass 191.27 g/mol [2]

CAS Number 1225622-14-9 [2]
Appearance White powder (HCI salt)

N Soluble in water and polar
Solubility (HCI salt) ] [3]
organic solvents

1-(4-ethylphenyl)-2-
IUPAC Name _ [2]
(methylamino)propan-1-one

Synthesis and Analytical Characterization
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While a specific, peer-reviewed synthesis protocol for 4-EMC is not readily available in the
scientific literature, a proposed synthetic route can be extrapolated from established methods
for analogous 4-substituted methcathinone derivatives, such as 4-methylmethcathinone
(mephedrone). The most probable synthetic pathway starts from 4-ethylpropiophenone.

Proposed Synthesis of 4-Ethylmethcathinone

The synthesis can be conceptualized as a two-step process:

e a-Bromination of 4-ethylpropiophenone: The starting material, 4-ethylpropiophenone, is
brominated at the a-position to the ketone to yield 2-bromo-1-(4-ethylphenyl)propan-1-one.

e Amination: The resulting a-bromo ketone is then reacted with methylamine to produce 4-
ethylmethcathinone.

A detailed, generalized experimental protocol based on the synthesis of related cathinones is
provided below.

Experimental Protocol: Proposed Synthesis of 4-Ethylmethcathinone
Step 1: a-Bromination of 4-ethylpropiophenone

» Reagents and Equipment: 4-ethylpropiophenone, bromine, glacial acetic acid, round-bottom
flask, magnetic stirrer, dropping funnel, ice bath.

e Procedure:

o Dissolve 4-ethylpropiophenone in glacial acetic acid in a round-bottom flask equipped with
a magnetic stirrer and a dropping funnel.

o Cool the solution in an ice bath.

o Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with
continuous stirring.

o After the addition is complete, allow the reaction mixture to stir at room temperature until
the color of bromine disappears.
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o Pour the reaction mixture into ice-cold water to precipitate the crude product.

o Filter the precipitate, wash with cold water, and dry to obtain 2-bromo-1-(4-
ethylphenyl)propan-1-one.

Step 2: Amination of 2-bromo-1-(4-ethylphenyl)propan-1-one

e Reagents and Equipment: 2-bromo-1-(4-ethylphenyl)propan-1-one, methylamine solution
(e.g., 40% in water or as hydrochloride salt with a base), a suitable solvent (e.g., ethanol,
isopropanol), round-bottom flask, magnetic stirrer, reflux condenser.

e Procedure:

o Dissolve 2-bromo-1-(4-ethylphenyl)propan-1-one in the chosen solvent in a round-bottom
flask.

o Add an excess of the methylamine solution to the flask. If using methylamine
hydrochloride, an appropriate base (e.qg., triethylamine) should be added to liberate the
free methylamine.

o Stir the reaction mixture at room temperature or under gentle reflux for several hours.
o Monitor the reaction progress using thin-layer chromatography (TLC).
o Once the reaction is complete, remove the solvent under reduced pressure.

o Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with
water to remove excess methylamine and its salts.

o Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to
yield crude 4-ethylmethcathinone freebase.

o For the hydrochloride salt, dissolve the freebase in a suitable solvent (e.g., isopropanol)
and add a solution of hydrochloric acid in the same solvent. The hydrochloride salt will
precipitate and can be collected by filtration and dried.

Analytical Characterization
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The identification and quantification of 4-EMC are typically achieved using a combination of
chromatographic and spectroscopic techniques.

e Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the identification
of 4-EMC in seized samples and biological matrices. The electron ionization (EI) mass
spectrum of 4-EMC is characterized by specific fragmentation patterns that allow for its
unambiguous identification.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are
used to elucidate the chemical structure of 4-EMC, confirming the positions of the ethyl and
methyl groups on the phenyl and amine moieties, respectively.

e Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the
functional groups present in the molecule, such as the carbonyl (C=0) and amine (N-H)
groups.

Pharmacology and Mechanism of Action

4-EMC is a psychoactive substance that acts as a monoamine releasing agent. Its primary
mechanism of action involves the inhibition of reuptake and the promotion of efflux of the
neurotransmitters dopamine (DA), serotonin (5-HT), and norepinephrine (NE) from their
respective transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and
the norepinephrine transporter (NET).

The increased synaptic concentrations of these monoamines are responsible for the stimulant
and entactogenic effects of the drug. The relative potency of 4-EMC at each transporter
determines its specific pharmacological profile. While specific quantitative data for 4-EMC is
limited, studies on its close structural isomer, 4-MEC, provide valuable insights.

Transporter IC50 (nM) for 4-MEC
DAT 133+ 15

SERT 163 £ 20

NET 60+ 8
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Data for 4-MEC from a study on monoamine transporter and receptor interaction profiles of
novel psychoactive substances.

The similar potencies at DAT and SERT for 4-MEC suggest that 4-EMC likely also has a mixed
stimulant-entactogen profile, similar to MDMA.

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

This protocol is a generalized procedure for determining the in vitro potency of a compound to
inhibit monoamine transporter uptake, based on methods used for related cathinones.

e Materials:
o Human embryonic kidney (HEK) 293 cells stably expressing human DAT, SERT, or NET.
o Culture medium (e.g., DMEM with 10% FBS and antibiotics).
o Krebs-HEPES buffer (KHB).
o Radiolabeled substrates: [3H]dopamine, [3H]serotonin, or [3H]norepinephrine.
o Test compound (4-EMC) at various concentrations.
o Reference inhibitors (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET).
o Scintillation cocktail and a liquid scintillation counter.
e Procedure:

o Cell Culture: Culture the transporter-expressing HEK 293 cells in appropriate culture flasks
until they reach confluency. Seed the cells into 96-well plates and allow them to adhere
overnight.

o Assay Preparation: On the day of the experiment, wash the cells with KHB. Prepare serial
dilutions of the test compound (4-EMC) and reference inhibitors in KHB.

o Pre-incubation: Add the test compound or reference inhibitor solutions to the wells and
pre-incubate for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.
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o Uptake Initiation: Initiate the uptake by adding the radiolabeled substrate to each well.

o Incubation: Incubate the plates for a short period (e.g., 5-10 minutes) at room temperature
or 37°C to allow for substrate uptake.

o Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold KHB
to remove the extracellular radiolabeled substrate.

o Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 1%
SDS). Transfer the lysate to scintillation vials, add a scintillation cocktail, and measure the
radioactivity using a liquid scintillation counter.

o Data Analysis: Determine the concentration of the test compound that inhibits 50% of the
specific uptake (IC50 value) by non-linear regression analysis of the concentration-
response curves.

Toxicology

The toxicological profile of 4-EMC has not been extensively studied. However, based on its
mechanism of action and reports on related synthetic cathinones, the potential adverse effects
are expected to be significant. The acute toxicity is likely related to its sympathomimetic effects,
resulting from the excessive release of norepinephrine and dopamine.

Expected Acute Toxicological Effects:

o Cardiovascular: Tachycardia, hypertension, palpitations, and in severe cases, myocardial
infarction and stroke.

o Neurological: Agitation, anxiety, paranoia, hallucinations, seizures, and hyperthermia.
e Psychiatric: Panic attacks, psychosis, and aggressive behavior.
Quantitative Toxicological Data:

Specific LD50 values for 4-EMC are not available in the published literature. For comparison,
the oral LD50 of the related compound methcathinone in mice is reported to be 236 mg/kg. It is
crucial for researchers to handle 4-EMC with appropriate safety precautions in a laboratory
setting.
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Visualizations
Proposed Synthesis of 4-Ethylmethcathinone
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Caption: Proposed two-step synthesis of 4-Ethylmethcathinone.

Mechanism of Action at the Monoamine Synapse
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Mechanism of Action of 4-Ethylmethcathinone
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Caption: 4-EMC's action at the monoamine synapse.

Conclusion

4-Ethylmethcathinone is a synthetic cathinone with a pharmacological profile indicative of a
mixed stimulant and entactogen. Its primary mechanism of action is the release of dopamine,
serotonin, and norepinephrine. While detailed scientific investigation into this specific
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compound is ongoing, its structural similarity to other well-characterized cathinones allows for a
reasoned understanding of its synthesis, pharmacology, and toxicology. This technical guide
provides a foundational resource for researchers and scientists, emphasizing the need for
further empirical studies to fully elucidate the properties and potential risks associated with 4-
EMC. The provided protocols and data serve as a starting point for such investigations, which
are crucial for informing public health and regulatory responses to the continuing emergence of
novel psychoactive substances.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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